Ethyl 4-bromo-3-cyano-5-fluorobenzoate

Description

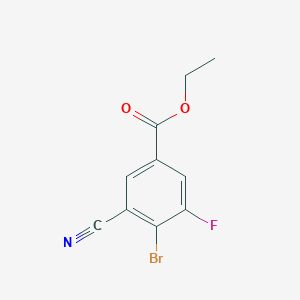

Ethyl 4-bromo-3-cyano-5-fluorobenzoate (C₉H₇BrFNO₂) is a substituted ethyl benzoate derivative characterized by three electron-withdrawing groups (EWGs): bromine (Br) at position 4, cyano (CN) at position 3, and fluorine (F) at position 5.

Properties

IUPAC Name |

ethyl 4-bromo-3-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-7(5-13)9(11)8(12)4-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKMTWOGYHKELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Core Reaction Sequence

A common starting material is 2-amino-4-bromo-5-fluorobenzoic acid ethyl ester or its methyl ester analog. The amino group at the 2-position is converted into a cyano group via diazotization followed by cyanation. This two-step reaction sequence is a widely recognized approach for converting an aromatic amine into a nitrile substituent.

Stepwise Synthesis Method

| Step | Description | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Diazotization of 2-amino-4-bromo-5-fluorobenzoate ester | Acidic medium (e.g., HCl), sodium nitrite (NaNO2), iodide salt, temperature 0–5 °C, 1–5 h | Formation of 4-bromo-5-fluoro-2-iodobenzoic acid ethyl ester intermediate |

| 2 | Cyanation of aryl iodide intermediate | Organic solvent (e.g., DMF or DMSO), cyanide source (e.g., CuCN or KCN), nitrogen atmosphere, elevated temperature | Ethyl 4-bromo-3-cyano-5-fluorobenzoate |

This method is adapted from a patent describing methyl ester synthesis and can be modified for ethyl esters by starting from the ethyl ester analog.

Detailed Reaction Conditions and Notes

- Diazotization : The amino group is converted to a diazonium salt under acidic conditions with sodium nitrite at low temperature (0–5 °C). The presence of iodide ions facilitates formation of the aryl iodide via Sandmeyer-type reaction.

- Cyanation : The aryl iodide intermediate is treated with cyanide salts in a polar aprotic solvent under inert atmosphere to substitute the iodine with a cyano group.

Data Table Summarizing Preparation Methods

| Preparation Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization and Iodination | 2-amino-4-bromo-5-fluorobenzoate ethyl ester | HCl, NaNO2, KI, 0–5 °C, 1–5 h | High (not specified) | Formation of 4-bromo-5-fluoro-2-iodobenzoate ester |

| Cyanation | 4-bromo-5-fluoro-2-iodobenzoate ester | CuCN or KCN, DMF, N2 atmosphere, elevated temp | High (not specified) | Conversion to 4-bromo-3-cyano-5-fluorobenzoate ester |

| Esterification (if starting from acid) | 4-bromo-3-cyano-5-fluorobenzoic acid | Ethanol, acid catalyst or thionyl chloride | High (typical 90%+) | Formation of ethyl ester |

Research Findings and Practical Considerations

- The diazotization step must be carefully controlled at low temperature to avoid side reactions and decomposition.

- Cyanation requires an inert atmosphere to prevent oxidation of cyanide reagents.

- Use of iodide as a leaving group is preferred over bromide for cyanation due to better reactivity.

- Purification techniques such as silica gel chromatography and recrystallization are essential to isolate pure product.

- The ethyl ester group is stable under these reaction conditions, allowing its retention throughout the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-5-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoates.

Reduction: Formation of 4-bromo-3-amino-5-fluorobenzoate.

Hydrolysis: Formation of 4-bromo-3-cyano-5-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-5-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-bromo-3-cyano-5-fluorobenzoate with five analogs from product catalogs and research databases, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Key Findings:

Comparatively, Ethyl 4-fluoro-3-nitrobenzoate’s nitro group increases electrophilicity but reduces solubility due to strong polarization .

Physical Properties: The molecular weight of this compound (259.91 g/mol) is significantly higher than simpler analogs like Ethyl 4-fluorobenzoate (168.15 g/mol), reflecting the mass contribution of Br and CN groups. Solubility: Hydroxy or ethoxy substituents (e.g., Ethyl 5-chloro-2-fluoro-4-hydroxybenzoate) enhance polarity and water solubility, whereas EWGs like CN or NO₂ reduce it .

Applications: Pharmaceuticals: The target compound’s CN and Br groups make it a candidate for synthesizing heterocycles or kinase inhibitors, similar to methyl benzoate derivatives used in drug discovery .

Synthetic Considerations: The cyano group in the target compound can be hydrolyzed to carboxylic acids or reduced to amines, offering functional flexibility absent in analogs like Ethyl 4-ethoxy-3-iodobenzoate . Steric hindrance from iodine in Ethyl 4-ethoxy-3-iodobenzoate limits its utility in sterically sensitive reactions, whereas the target compound’s smaller substituents (Br, F, CN) allow broader applicability .

Biological Activity

Ethyl 4-bromo-3-cyano-5-fluorobenzoate is a synthetic organic compound that has garnered attention in medicinal and chemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromo group : Enhances reactivity and potential interactions with biological targets.

- Cyano group : Known for its ability to participate in various chemical reactions and influence biological activity.

- Fluoro group : Often enhances lipophilicity, potentially improving membrane permeability.

The molecular formula is with a molecular weight of approximately 276.07 g/mol.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyano and fluorine groups may enhance binding affinity and selectivity, leading to inhibition or activation of various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate growth, apoptosis, and metabolism.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Similar compounds have demonstrated effectiveness against various bacterial strains. This compound's structural properties suggest it could possess similar antimicrobial properties, though specific studies are needed to validate this.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer activity. The cyano group may play a crucial role in this activity by interfering with tumor cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-bromo-5-fluoro-2-methylbenzoate | Contains a methyl group instead of cyano | Different reactivity profile |

| Ethyl 4-chloro-3-cyano-5-fluorobenzoate | Chlorine instead of bromine | Varies in biological activity due to halogen substitution |

| Mthis compound | Methyl ester instead of ethyl | Potentially different pharmacokinetics |

Case Studies and Research Findings

- Anticancer Research : A study exploring the anticancer properties of structurally similar compounds found that the introduction of halogens significantly impacted cytotoxicity against various cancer cell lines. This compound may exhibit similar effects due to its unique halogen substitutions.

- Enzymatic Activity : Research on enzyme kinetics suggests that compounds featuring cyano groups can act as potent inhibitors for certain enzymes involved in cancer metabolism. Further investigation into this compound's inhibitory effects on these enzymes is warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.